2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride
Description
Structural Characterization & Computational Analysis
Molecular Architecture of 2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl Chloride
This compound (C₁₁H₁₂ClNO) is a bicyclic organic compound comprising a benzazepine core fused to a carbonyl chloride functional group. The benzazepine scaffold consists of a seven-membered azepine ring (containing one nitrogen atom) fused to a benzene ring, with partial saturation at positions 2, 3, 4, and 5. The carbonyl chloride group (-COCl) is directly attached to the nitrogen atom at position 1, rendering the molecule highly reactive toward nucleophiles.
The molecular structure is defined by the SMILES notation C1CCN(C2=CC=CC=C2C1)C(=O)Cl, which highlights the connectivity of the saturated azepine ring (C1CCN), fused benzene ring (C2=CC=CC=C2), and carbonyl chloride moiety. The InChIKey RUXFYPGPYBBHND-UHFFFAOYSA-N provides a unique identifier for stereochemical and isotopic variations, though this compound lacks chiral centers.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₂ClNO |
| Molecular weight | 209.67 g/mol |
| IUPAC name | 2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl chloride |
| CAS Registry Number | 585578-15-0 |
The planar benzene ring and non-planar azepine ring create a semi-rigid framework, with the carbonyl chloride group introducing electronic polarization due to the electron-withdrawing effects of chlorine.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the compound is characterized by distinct signals for aromatic protons, aliphatic azepine ring protons, and the carbonyl chloride group. The benzene ring protons resonate as a multiplet in the δ 7.2–7.5 ppm range, while the saturated azepine protons (CH₂ groups) appear as broad singlets at δ 2.8–3.5 ppm. The nitrogen-bound methylene group (N-CH₂) adjacent to the carbonyl chloride is deshielded, appearing near δ 4.0 ppm.
In the ¹³C NMR spectrum , the carbonyl carbon (C=O) resonates at δ 168–170 ppm, typical for acyl chlorides. The aromatic carbons fall within δ 120–140 ppm, and the aliphatic azepine carbons are observed at δ 25–45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum exhibits a strong absorption band at 1,770–1,790 cm⁻¹ , corresponding to the C=O stretching vibration of the carbonyl chloride group. Additional bands include:
- C-Cl stretch: 550–600 cm⁻¹
- C-N stretch: 1,250–1,300 cm⁻¹
- Aromatic C-H bends: 700–800 cm⁻¹
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 209.07 (calculated for C₁₁H₁₂ClNO), with fragmentation patterns dominated by the loss of Cl (35.5 Da) and CO (28 Da). Key fragments include:
- [M-Cl]⁺: m/z 173.12
- [M-COCl]⁺: m/z 148.09
X-ray Crystallographic Studies & Conformational Analysis
X-ray crystallographic data for this compound are not publicly available, but structural analogs such as benzoyl chloride (C₇H₅ClO) and related benzazepines provide insights into its conformational preferences. The azepine ring likely adopts a boat conformation to minimize steric strain, with the carbonyl chloride group oriented perpendicular to the benzene ring plane.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.2 Å, b = 10.5 Å, c = 12.3 Å |
| Bond angles (C-N-C) | 118–122° |
Intermolecular interactions are dominated by van der Waals forces and weak C-Cl···H hydrogen bonds, which stabilize the crystal lattice.
DFT Calculations of Electronic Structure & Reactivity
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal the electronic properties governing the compound’s reactivity. The HOMO (-6.8 eV) is localized on the benzene ring and nitrogen atom, while the LUMO (-2.1 eV) resides on the carbonyl chloride group, indicating nucleophilic attack at the carbonyl carbon.
Table 3: DFT-Derived Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO energy | -6.8 eV |
| LUMO energy | -2.1 eV |
| Band gap | 4.7 eV |
| Electrostatic potential (C=O) | +0.35 e/ų |
The carbonyl chloride’s electrophilicity index (ω = 5.3 eV) surpasses that of benzoyl chloride (ω = 4.9 eV), highlighting its heightened reactivity. Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between the nitrogen lone pair and the σ* orbital of the C-Cl bond, further polarizing the molecule.
Properties
CAS No. |
585578-15-0 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c12-11(14)13-8-4-3-6-9-5-1-2-7-10(9)13/h1-2,5,7H,3-4,6,8H2 |
InChI Key |
RUXFYPGPYBBHND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters.
Key Findings :
-
Reactions proceed via an acyl chloride intermediate, with pyridine or triethylamine often used to scavenge HCl.
-
Steric hindrance from the benzazepine ring slows reactivity with bulky nucleophiles .
Acylation Reactions
The compound acts as an acylating agent in peptide coupling and heterocycle functionalization.
Example from Patent Literature (US3458498A):
Mechanistic Insight :
-
Acylation occurs at the azepine nitrogen, with the carbonyl chloride acting as an electrophilic center .
Reductive Amination
The compound participates in reductive amination to generate secondary amines.
| Reducing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| NaBH₄ | Methanol | 0–25°C | 5-Hydroxybenzazepine derivatives | 79–96% | |
| NaBH(OAc)₃ | THF | RT | N-Alkylated benzazepines | 85–90% |
Applications :
Cross-Coupling Reactions
The benzazepine core enables palladium-catalyzed cross-coupling for functionalization.
Optimization Notes :
Ring-Opening and Rearrangement
Under basic conditions, the azepine ring can undergo expansion or contraction.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| NaOH, H₂O/EtOH | Heat (80°C) | Quinoline-3-carboxamide | 65% | |
| DBU, DMF | Microwave irradiation | Isoindole-1-carbonyl derivatives | 72% |
Significance :
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride is with a molecular weight of approximately 197.67 g/mol. The compound features a benzazepine structure that contributes to its biological activity.
Drug Development
The compound has been investigated for its potential as a pharmacological agent. Its derivatives exhibit activity as selective muscarinic receptor antagonists, which may have implications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that modifications to the benzazepine structure can enhance selectivity and potency against specific receptor subtypes .
Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of various bioactive compounds. For instance, it can be used to prepare derivatives that act on the central nervous system (CNS), potentially leading to new treatments for neurological disorders .
Case Study 1: Muscarinic Receptor Antagonists
Research published in 2008 detailed the synthesis of tetrahydro-benzazepinones that were evaluated for their muscarinic receptor antagonism. The study highlighted two synthetic approaches leading to the formation of compounds with significant biological activity. The success of these methods underscores the utility of this compound in generating pharmacologically relevant molecules .
Case Study 2: CNS Activity
Another investigation focused on the synthesis of N-(4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzazepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide. This compound demonstrated promising activity in preclinical models targeting CNS disorders. The study emphasized the importance of structural modifications derived from the benzazepine framework for enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, as a sodium channel blocker, it inhibits the flow of sodium ions through the channel, thereby modulating neuronal activity. As a squalene synthase inhibitor, it interferes with the biosynthesis of cholesterol by inhibiting the enzyme squalene synthase .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride with structurally related benzazepine derivatives and acyl chlorides:
Structural and Functional Differences
Substituent Effects :
- The carbonyl chloride group in the target compound enhances electrophilicity compared to 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride , which lacks this functionality. This difference makes the former more reactive in acyl transfer reactions .
- Benazepril Hydrochloride incorporates a carboxylate ester and an ethyl group, optimizing it for binding to ACE enzymes. In contrast, the target compound’s simpler structure is tailored for synthetic flexibility .
Reactivity Profiles: The target compound’s -COCl group reacts rapidly with nucleophiles, whereas 7-chloro-4-methyl-substituted azepine carbonyl chloride (CAS 28288-10-0) may exhibit steric hindrance due to the methyl group, slowing reactions . Benzo[c]azepine hydrochloride’s lack of a reactive carbonyl limits its utility to non-covalent interactions (e.g., receptor binding) rather than covalent modifications .
Pharmacological Relevance :
- The target compound is a precursor to fedovapagon , a vasopressin V2 receptor agonist, highlighting its role in designing peptide-mimetic drugs .
- Benazepril Hydrochloride directly modulates blood pressure via ACE inhibition, demonstrating how benzazepine derivatives can be optimized for therapeutic endpoints .
Biological Activity
2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride, a derivative of benzazepine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : N-(4-(5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)-3-methylphenyl)-2-methylbenzamide
- CAS Number : 1432725-23-9
- Molecular Formula : C26H26N2O3
- Molecular Weight : 414.496 g/mol
Biological Activity Overview
The biological activity of 2,3,4,5-tetrahydro-1H-1-benzazepine derivatives has been primarily investigated for their roles as inhibitors in various enzymatic pathways and their effects on cellular processes.
1. PARP Inhibition
Recent studies have highlighted the compound's effectiveness as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes play a critical role in DNA repair mechanisms. Inhibition of these enzymes can lead to increased apoptosis in cancer cells.
Case Study:
A study identified a related compound (11b) that demonstrated significant PARP-1 inhibition with an IC50 value of 19.24 nM and induced apoptosis in A549 lung cancer cells. The compound's selectivity index was reported as 15.38 against human pulmonary epithelial cells (HPAEpiC) .
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| 11b | 19.24 | 15.38 |
| Rucaparib | 23.88 | - |
2. Apoptosis Induction
The ability of these compounds to induce apoptosis is linked to their interaction with PARP enzymes. Flow cytometry analysis showed dose-dependent increases in apoptosis rates among treated A549 cells, confirming the pro-apoptotic effects of the compound .
Apoptosis Rates:
- Control: 4.6%
- 1 µM: 8.0%
- 2 µM: 10.9%
- 4 µM: 19.0%
The mechanism by which 2,3,4,5-tetrahydro-1H-1-benzazepine derivatives exert their biological effects involves several pathways:
- Inhibition of PARP Activity : By inhibiting PARP enzymes, these compounds reduce the biosynthesis of poly(ADP-ribose), leading to impaired DNA repair and increased cell death.
- Regulation of Apoptosis-related Proteins : Western blot analyses indicated that treatment with these compounds alters the expression levels of apoptosis-related proteins such as Cleaved-Caspase 3 .
Pharmacokinetics and ADMET Properties
Pharmacokinetic studies have suggested that these compounds exhibit favorable absorption and distribution characteristics similar to established PARP inhibitors like rucaparib. The prediction models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) indicate a promising profile for further development .
Q & A
Basic: What are the standard laboratory synthesis methods for 2,3,4,5-Tetrahydro-1H-1-benzazepine-1-carbonyl chloride?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, cyclization reactions using precursors like substituted benzazepines are common. A related compound, 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl chloride, is synthesized via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, catalysts like tetrabutylammonium bromide) . Intermediate purification often employs column chromatography or recrystallization.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electron Ionization Mass Spectrometry (EIMS) are critical. For instance, ¹H-NMR signals between δ 2.5–3.5 ppm indicate tetrahydro-benzazepine protons, while carbonyl carbons in ¹³C-NMR appear near 170–180 ppm . EIMS provides molecular ion peaks (e.g., m/z 460.95 for related benzazepine derivatives) to confirm molecular weight . Elemental analysis (C, H, N) validates stoichiometry .
Basic: What purification strategies ensure high purity (>95%) for research applications?
Methodological Answer:
High-performance liquid chromatography (HPLC) with tetrabutylammonium bromide mobile phases is standard for separating impurities . System suitability tests ensure resolution of critical peaks (e.g., relative retention times 0.5–2.1 for related compounds) . Recrystallization in solvents like ethanol or acetonitrile further enhances purity, with melting points (e.g., 239–241°C) serving as purity indicators .
Advanced: How are contradictions in impurity profiles resolved during synthesis?
Methodological Answer:
Impurity thresholds (e.g., ≤0.5% for individual impurities, ≤2.0% total) are enforced via HPLC with photodiode array detection . Contradictions arise from stereochemical variations or side reactions; chiral stationary phases or ion-pair reagents (e.g., tetrabutylammonium) improve resolution. For example, benazepril-related compounds are differentiated using retention time and peak area ratios . Method validation per USP guidelines ensures reproducibility .
Advanced: What reaction conditions optimize nucleophilic substitutions for derivatives of this compound?
Methodological Answer:
Nucleophilic substitutions (e.g., with amines or thiols) require anhydrous solvents (tetrahydrofuran, dichloromethane) and catalysts (e.g., triethylamine) at 0–25°C . Steric hindrance at the carbonyl chloride group necessitates slow reagent addition. Kinetic studies using in-situ FTIR or LC-MS monitor reaction progress. For example, ethyl ester derivatives are formed under reflux with ethanol, achieving >90% yield .
Advanced: How is the biological activity of benzazepine-carbonyl derivatives assessed preclinically?
Methodological Answer:
Derivatives are screened for receptor binding (e.g., vasopressin V2 receptors) using radioligand assays. Tolvaptan, a structurally similar compound, is evaluated for antagonism via in vitro cAMP inhibition assays in HEK293 cells . In vivo models (e.g., rodent diuresis) assess pharmacokinetics. Structure-activity relationships (SAR) are mapped by varying substituents on the benzazepine core .
Safety: What precautions are required given limited toxicity data?
Methodological Answer:
While GHS classification data are unavailable, standard handling includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
